![molecular formula C15H15BrN2O B4703332 N-(2-bromophenyl)-N'-(4-methylbenzyl)urea](/img/structure/B4703332.png)
N-(2-bromophenyl)-N'-(4-methylbenzyl)urea
Overview
Description
N-(2-bromophenyl)-N'-(4-methylbenzyl)urea, also known as BPU, is a synthetic compound that has been widely used in scientific research for its unique properties. BPU is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for the development of novel anticancer drugs.
Scientific Research Applications
N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has been extensively studied for its potential as an anticancer agent. Its ability to inhibit tubulin polymerization makes it a promising candidate for the development of new chemotherapeutic drugs. N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition to its anticancer properties, N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has also been investigated for its antifungal and antibacterial activities.
Mechanism of Action
N-(2-bromophenyl)-N'-(4-methylbenzyl)urea exerts its anticancer activity by disrupting the microtubule network in cancer cells. Microtubules are essential for cell division, and N-(2-bromophenyl)-N'-(4-methylbenzyl)urea inhibits their polymerization, leading to cell cycle arrest and ultimately cell death. N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has been shown to bind to the colchicine-binding site on tubulin, which is different from the site targeted by other microtubule inhibitors such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspases and the cleavage of PARP. N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-bromophenyl)-N'-(4-methylbenzyl)urea is its potency as a tubulin inhibitor. It has been shown to be more potent than other microtubule inhibitors such as colchicine and combretastatin A-4. However, N-(2-bromophenyl)-N'-(4-methylbenzyl)urea is also highly toxic, which limits its use in vivo. In addition, N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has poor solubility in aqueous solutions, which can make it difficult to work with in the lab.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-N'-(4-methylbenzyl)urea. One area of interest is the development of more potent and less toxic analogs of N-(2-bromophenyl)-N'-(4-methylbenzyl)urea. Another area of interest is the investigation of the synergistic effects of N-(2-bromophenyl)-N'-(4-methylbenzyl)urea with other anticancer agents. Finally, the development of N-(2-bromophenyl)-N'-(4-methylbenzyl)urea as a targeted therapy for specific types of cancer, such as breast or prostate cancer, is an area of ongoing research.
Conclusion:
In conclusion, N-(2-bromophenyl)-N'-(4-methylbenzyl)urea is a synthetic compound that has shown promise as an anticancer agent. Its ability to inhibit tubulin polymerization makes it a unique candidate for the development of new chemotherapeutic drugs. While N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has limitations in terms of its toxicity and solubility, ongoing research is focused on developing more potent and less toxic analogs, investigating synergistic effects with other anticancer agents, and developing targeted therapies for specific types of cancer.
properties
IUPAC Name |
1-(2-bromophenyl)-3-[(4-methylphenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-11-6-8-12(9-7-11)10-17-15(19)18-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCYTUNZGWPHPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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